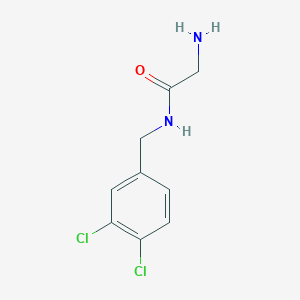

2-Amino-N-(3,4-dichloro-benzyl)-acetamide

描述

2-Amino-N-(3,4-dichloro-benzyl)-acetamide is a chlorinated benzyl acetamide derivative characterized by a primary amine group attached to an acetamide backbone and a 3,4-dichlorobenzyl substituent. Its structural features, including the electron-withdrawing chlorine atoms and the flexible acetamide chain, may influence its reactivity, solubility, and biological interactions.

属性

IUPAC Name |

2-amino-N-[(3,4-dichlorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O/c10-7-2-1-6(3-8(7)11)5-13-9(14)4-12/h1-3H,4-5,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNMPJJPYGNLHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CNC(=O)CN)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3,4-dichloro-benzyl)-acetamide typically involves the reaction of 3,4-dichlorobenzylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3,4-dichlorobenzylamine+acetic anhydride→2-Amino-N-(3,4-dichloro-benzyl)-acetamide+acetic acid

Industrial Production Methods

In an industrial setting, the production of 2-Amino-N-(3,4-dichloro-benzyl)-acetamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.

化学反应分析

Types of Reactions

2-Amino-N-(3,4-dichloro-benzyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

科学研究应用

Chemical Properties and Structure

The compound features a dichlorobenzyl moiety attached to an acetamide group, which contributes to its unique chemical properties. The presence of the amino group allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.

Chemistry

In organic synthesis, 2-Amino-N-(3,4-dichloro-benzyl)-acetamide serves as an important intermediate for creating more complex organic molecules. Its structure allows for various chemical reactions that can yield diverse derivatives beneficial in research and industry.

Biology

This compound has shown promise in biological studies, particularly in enzyme inhibition and protein binding assays. Its ability to interact with specific enzymes can lead to insights into metabolic pathways and potential therapeutic targets.

Antimicrobial Activity

Research indicates that 2-Amino-N-(3,4-dichloro-benzyl)-acetamide possesses notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 6.3 μM |

| Staphylococcus aureus | 8.5 μM |

| Pseudomonas aeruginosa | 7.2 μM |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays against various cancer cell lines, revealing cytotoxic effects:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 12.5 |

| PC-3 (Prostate Cancer) | 10.0 |

The mechanism of action appears to involve modulation of cell signaling pathways associated with apoptosis and cell proliferation.

Industrial Applications

The compound is also relevant in industrial applications, particularly in the production of agrochemicals and specialty chemicals. Its unique structure allows for the development of novel formulations that could enhance agricultural productivity or provide solutions to pest management.

Case Studies and Research Findings

Several studies have documented the efficacy of 2-Amino-N-(3,4-dichloro-benzyl)-acetamide in different contexts:

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated its effectiveness against multi-drug resistant strains of bacteria, highlighting its potential as a new antibiotic candidate.

- Cancer Research : Another research paper detailed the compound's ability to induce apoptosis in cancer cells through specific signaling pathways, suggesting further investigation for therapeutic development.

- Chemical Synthesis : A patent application described methods for synthesizing derivatives of this compound that exhibit enhanced biological activity, indicating its versatility as a chemical scaffold.

作用机制

The mechanism of action of 2-Amino-N-(3,4-dichloro-benzyl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Chlorinated Benzyl Acetamides

N-(3-Chloro-4-hydroxyphenyl)acetamide and Derivatives

Compounds such as N-(3-chloro-4-hydroxyphenyl)acetamide , N-(2,5-dichloro-4-hydroxyphenyl)acetamide , and N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide () share the acetamide core but differ in chloro-substitution patterns and hydroxyl group presence. Key distinctions:

- Substituent positions: The 3,4-dichloro configuration in the target compound contrasts with the 2,5-dichloro or trichloro substitutions in derivatives.

- Hydroxyl group: The hydroxyl group in compounds introduces hydrogen-bonding capacity, which is absent in the target compound. This may enhance solubility but reduce lipophilicity compared to the non-hydroxylated 3,4-dichloro analog .

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

This compound () replaces the benzyl group with a thiazol ring. Structural differences include:

- Aromatic vs. heterocyclic substituents : The thiazol ring introduces nitrogen and sulfur atoms, enabling coordination with metal ions or participation in π-stacking interactions. The dichlorophenyl ring in the target compound may instead favor hydrophobic interactions.

Alachlor and Pretilachlor

These herbicides () share the acetamide backbone but feature bulkier substituents (e.g., methoxymethyl, diethylphenyl groups). Key contrasts:

- Functional groups : Alachlor’s methoxymethyl group enhances soil mobility, while the 3,4-dichloro-benzyl group in the target compound may increase persistence in lipid-rich environments.

Complex Pharmaceutical Derivatives

Azetidine-Containing Analogs

describes derivatives such as 2-Amino-N-[1-(3,4-dichloro-benzyl)-azetidin-3-ylmethyl]-acetamide, where the acetamide is linked to an azetidine ring. Modifications include:

- Rigidity vs.

Hydrochloride Salts

The hydrochloride salt of 2-amino-N-{[benzyl(methyl)carbamoyl]methyl}acetamide () highlights the impact of salt formation:

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Utility : The target compound’s primary amine group facilitates derivatization, as seen in ’s coupling with sulfonyl chlorides or carboxylic acids to generate bioactive molecules.

- Toxicological Gaps: Limited data exist for chlorinated benzyl acetamides (e.g., highlights incomplete toxicological profiles for related cyano-acetamides), underscoring the need for further safety studies .

- Structure-Activity Relationships : Chlorine substitution at the 3,4-positions may optimize electronic effects for receptor binding, while bulkier groups (e.g., thiazol, azetidine) modulate selectivity and metabolic stability .

生物活性

2-Amino-N-(3,4-dichloro-benzyl)-acetamide is a compound of interest due to its potential biological activity, particularly in the context of antiparasitic and anticancer properties. This article reviews the existing literature on its biological activity, focusing on its efficacy against various pathogens and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Name : 2-Amino-N-(3,4-dichloro-benzyl)-acetamide

- Molecular Formula : C_{10}H_{10}Cl_{2}N_{2}O

- Molecular Weight : 245.11 g/mol

The presence of the dichloro-substituted benzyl group is hypothesized to enhance biological activity through various mechanisms, including increased lipophilicity and interactions with biological targets.

Antiparasitic Activity

Recent studies have highlighted the potential of compounds similar to 2-Amino-N-(3,4-dichloro-benzyl)-acetamide in combating Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, a related series of compounds demonstrated significant potency with EC50 values as low as 0.001 μM against T. brucei in vitro . The structural modifications that include amino and benzyl groups have shown promising results in enhancing antiparasitic activity.

| Compound | EC50 (μM) | Selectivity Ratio (Parasite/Mammalian Cells) |

|---|---|---|

| Compound 73 | 0.001 | >30 |

| 2-Amino-N-(3,4-dichloro-benzyl)-acetamide | TBD | TBD |

Anticancer Activity

The compound's structural analogs have also been investigated for their anticancer properties. Research indicates that substituted aryl benzylamines exhibit selective inhibition against cancer cell lines, with IC50 values indicating significant potency . The mechanism of action is believed to involve interference with specific kinases involved in cell proliferation.

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound 1 | 0.9 | Kinase A |

| Compound 22 | 3.9 | Kinase B |

The biological activity of 2-Amino-N-(3,4-dichloro-benzyl)-acetamide is thought to be mediated through several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of parasites and cancer cells.

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively, leading to enhanced bioavailability.

- Targeting Specific Kinases : Similar compounds have shown efficacy by targeting kinases that play critical roles in cell growth and survival.

Case Studies

A notable study involving a series of benzamide derivatives demonstrated that modifications at the benzyl position significantly influenced biological activity against T. brucei. The study found that compounds with specific substitutions exhibited higher selectivity and potency compared to their unmodified counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。